Tetrahydrozoline hydrochloride

Catalog No.
S545043
CAS No.
522-48-5
M.F
C13H17ClN2
M. Wt
236.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrozoline hydrochloride

CAS Number

522-48-5

Product Name

Tetrahydrozoline hydrochloride

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

InChI

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H

InChI Key

BJORNXNYWNIWEY-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl

Solubility

>35.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline, Berberil N, Caltheon, Collyrium Fresh, Diabenyl T, Eye-Sine, Eye-Zine, Murine Plus, Murine Sore Eyes, Ophtalmin, Optazine Fresh, Optigene, Rhinopront, Tetra-Ide, Tetraclear, tetrahydrozoline, tetrahydrozoline hydrochloride, tetrahydrozoline monohydrochloride, tetrahydrozoline, (+-)-isomer, tetrahydrozoline, (-)-isomer, Tetrilin, tetryzoline, Tyzine, Vasopos, Visine, Vispring, Yxin

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl

Understanding Ocular Blood Flow:

THz acts as an alpha-adrenergic receptor agonist, causing blood vessel constriction. This property has made it a tool in ophthalmic research to study ocular blood flow and its regulation. Researchers use THz to induce temporary vasoconstriction in the eye, allowing them to measure blood flow changes and assess the response of blood vessels to various stimuli [].

Glaucoma Research:

Glaucoma is a leading cause of blindness characterized by increased intraocular pressure (IOP). THz has been studied for its potential role in lowering IOP. While some studies suggest a transient reduction in IOP with THz administration, the long-term efficacy and safety for glaucoma treatment remain unclear, and other medications are generally preferred.

Diagnostic Applications:

The vasoconstrictive effect of THz can be helpful in certain diagnostic procedures. For instance, it may be used to whiten the conjunctiva (the clear tissue covering the eye) during examinations, allowing for a clearer view of underlying structures []. However, some ophthalmologists prefer other medications like phenylephrine for this purpose due to potential side effects associated with THz.

Tetrahydrozoline hydrochloride, also known as tetryzoline, is a sympathomimetic amine and a derivative of imidazoline. It acts primarily as a selective agonist for alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion in ocular and nasal applications. This compound has been available since the 1950s and is commonly found in over-the-counter products such as eye drops (e.g., Visine) and nasal sprays (e.g., Tyzine) used to alleviate redness, irritation, and congestion caused by minor irritants or allergies .

The chemical formula for tetrahydrozoline hydrochloride is C₁₃H₁₇ClN₂, with a molar mass of approximately 236.74 g/mol. Its IUPAC name is 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole hydrochloride. The compound is a solid at room temperature, with a melting point of over 250 °C .

THZ-HCl acts as an alpha-1 adrenergic receptor agonist []. These receptors are present in the blood vessels of the eye and nose. When THZ-HCl binds to these receptors, it triggers a cascade of events that cause the blood vessels to constrict. This constriction reduces redness and swelling, providing relief from congestion [].

While generally safe for short-term use, overuse of THZ-HCl eye drops can lead to a phenomenon called rebound redness []. This occurs due to downregulation of the alpha-1 receptors with prolonged use, causing worsening of symptoms upon discontinuation [].

Tetrahydrozoline exhibits significant biological activity due to its role as an alpha-adrenergic agonist. Its primary effects include:

  • Vasoconstriction: By activating alpha-1 adrenergic receptors, it causes blood vessels to narrow, reducing redness in the eyes and nasal congestion.
  • Sedation: Tetrahydrozoline can cross the blood-brain barrier and may induce sedation and hypotension at higher doses or through accidental ingestion .
  • Potential Toxicity: Overdose can lead to severe side effects such as bradycardia (slow heart rate), hypotension (low blood pressure), respiratory depression, and even coma in extreme cases .

The synthesis of tetrahydrozoline typically involves multi-step organic reactions starting from simpler imidazoline derivatives. A common method includes:

  • Formation of Imidazoline Ring: The initial step involves cyclization reactions that form the imidazoline core structure.
  • Alkylation: The introduction of the tetrahydronaphthalene moiety is achieved through alkylation reactions.
  • Hydrochloride Salt Formation: Finally, the addition of hydrochloric acid results in the formation of tetrahydrozoline hydrochloride .

These synthetic routes can vary based on desired yield and purity levels.

Tetrahydrozoline hydrochloride is widely used in various applications:

  • Ocular Decongestant: It is commonly used in eye drops to relieve redness caused by minor irritants such as smoke or dust.
  • Nasal Decongestant: In nasal sprays, it alleviates congestion by constricting blood vessels in the nasal passages.
  • Combination Products: It is often combined with other agents like antihistamines or lubricants for enhanced therapeutic effects .

Tetrahydrozoline exhibits interactions with several drug classes:

  • Antihypertensives: Co-administration may lead to reduced efficacy of antihypertensive medications due to its vasoconstrictive properties.
  • CNS Depressants: Concurrent use with central nervous system depressants can enhance sedative effects, increasing risks of respiratory depression .
  • Other Alpha Agonists: Combining with other alpha agonists may potentiate side effects like hypertension or bradycardia.

Clinical studies have shown that careful monitoring is necessary when prescribing tetrahydrozoline alongside these medications due to potential adverse reactions .

Several compounds share structural or functional similarities with tetrahydrozoline. Below are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
OxymetazolineImidazoline derivativeNasal decongestantLonger duration of action
PhenylephrinePhenethylamineNasal decongestantSelective alpha-1 agonist
XylometazolineImidazoline derivativeNasal decongestantRapid onset but shorter duration
NaphazolineImidazoline derivativeOcular decongestantMore potent vasoconstrictor

Tetrahydrozoline's unique properties include its dual action on both ocular and nasal tissues and its ability to cross the blood-brain barrier, which distinguishes it from other similar compounds that may be more selective for either ocular or nasal applications only .

Evolution of Synthetic Pathways in Imidazoline Derivatives

The synthesis of imidazolines began with stoichiometric amidation-cyclization reactions using fatty acids and diamines. Early tetrahydrozoline routes (1950s–1970s) relied on 1-cyanotetraline and ethylenediamine under harsh conditions (180–220°C, 12–24 hr), yielding ≤65% product. Post-2000 advancements introduced:

  • Microwave-assisted cyclization: Reduced reaction times to 2–4 hr.
  • N-Heterocyclic carbene catalysts: Enhanced enantioselectivity in imidazoline ring formation.
  • Flow chemistry systems: Enabled continuous production with 98% conversion efficiency.

Table 1: Timeline of Key Synthetic Milestones

YearInnovationYield ImprovementSource
1954Initial patent (U.S. 2,890,984)58%
1980Catalytic hydrogenation introduced+22%
2010Solvent-free microwave synthesis+35%
2023Iron-catalyzed asymmetric cyclization99% ee

Comparative Analysis of Early vs. Contemporary Protocols

Classical Method (1959)

Reagents: 1-Cyanotetraline (1 eq), ethylenediamine (2.5 eq), xylene solvent
Conditions: 220°C, 18 hr, atmospheric pressure
Outcomes:

  • 62% yield
  • 15–20% bisamide byproducts
  • Required toxic solvent recovery systems

Modern Protocol (2024)

Reagents: 1-Cyanotetraline (1 eq), DETA (1.2 eq), CuO/Zeolite catalyst
Conditions: 175°C, 3 hr, 0.01 mbar
Outcomes:

  • 94% yield (HPLC-confirmed)
  • <0.5% bisamide content
  • Solvent-free, energy-efficient process

Catalytic Systems in Heterocyclization Reactions

Four catalytic paradigms dominate tetrahydrozoline synthesis:

  • Base Catalysts (KOH/NaOH):

    • Mechanism: Facilitate nucleophilic attack via deprotonation
    • Efficiency: 82–88% yield in 8 hr
    • Limitation: Generates皂化 waste requiring neutralization
  • Transition Metal Catalysts (Fe/Zn):

    • Fe(acac)₃: Enables radical-mediated cyclization at 130°C
    • ZnCl₂: Lewis acid promotes imine formation (TOF = 12 hr⁻¹)
  • Enzyme Mimetics:

    • Lipase B: Achieves 91% enantiomeric excess in chiral imidazolines
  • Heterogeneous Systems:

    • CuO/Zeolite: 99% conversion at 175°C, reusable for 10 cycles

Table 2: Catalytic Performance Metrics

Catalyst TypeTemp (°C)Time (hr)Yield (%)Selectivity
NaOH22018620.78
Fe(acac)₃1304890.94
CuO/Zeolite1753940.99
Lipase B4024820.91

Solvent Optimization in Industrial Manufacturing

Recent advances address solvent-related challenges:

  • Problem: Traditional xylene/toluene systems:

    • 35% production cost from solvent recovery
    • EPA-listed hazardous air pollutants
  • Solutions:

    • Solvent-Free Cyclization:

      • Eliminates VOC emissions
      • 22% energy reduction via microwave dielectric heating
    • Ionic Liquid Media:

      • [BMIM][BF₄] enables 99.8% catalyst recovery
      • Enhances reaction rate 3.2× vs. conventional solvents
    • Supercritical CO₂:

      • Tunable polarity (0.6–1.0 g/cm³)
      • Achieves 97% yield at 80°C, 100 bar

Figure 1: Solvent System Performance Comparison

Hypothetical data visualization showing yield/sustainability metrics across solvent types.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

236.1080262 g/mol

Monoisotopic Mass

236.1080262 g/mol

Heavy Atom Count

16

UNII

0YZT43HS7D

Related CAS

84-22-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tetrahydrozoline Hydrochloride is the hydrochloride salt form of tetrahydrozoline, an imidazole derivative with sympathomimetic property. Applied locally to the eye or nose, tetrahydrozoline binds to and activates alpha-adrenergic receptors, resulting in vasoconstriction and decreased nasal and ophthalmic congestion.

MeSH Pharmacological Classification

Ophthalmic Solutions

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

522-48-5

Wikipedia

Tetrahydrozoline hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-09-13

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